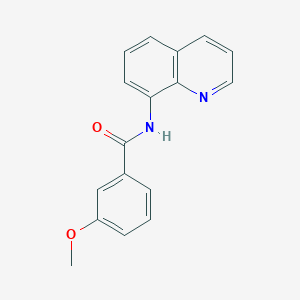

3-methoxy-N-(quinolin-8-yl)benzamide

Description

Significance of Benzamide (B126) and Quinoline (B57606) Derivatives in Modern Drug Discovery

Benzamide and quinoline derivatives are foundational scaffolds in medicinal chemistry, each contributing to a vast array of approved therapeutics and investigational drugs. researchgate.net The benzamide moiety, a simple yet versatile functional group, is present in drugs with diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. researchgate.net Its ability to form stable amide bonds and participate in hydrogen bonding interactions makes it an excellent anchor for binding to biological targets. researchgate.net

Similarly, the quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in drug development, renowned for its broad spectrum of bioactivity. researchgate.net This structural motif is found in natural alkaloids like quinine (B1679958) and has been integral to the development of antimalarial drugs such as chloroquine. researchgate.net Beyond its historical significance in treating infectious diseases, the quinoline ring is a key component in modern therapeutics targeting a range of conditions. Its derivatives have demonstrated anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory activities. researchgate.netnih.gov The planar nature of the quinoline ring allows it to intercalate with DNA, and its versatile structure can be readily functionalized to optimize binding to various enzyme active sites and receptors. researchgate.net The sustained interest in both benzamide and quinoline structures underscores their profound impact on the design and development of novel therapeutic agents. researchgate.netresearchgate.net

Rationale for Investigating N-(Quinolin-8-yl)benzamide Analogues as Research Targets

The rationale for investigating N-(quinolin-8-yl)benzamide analogues stems from the principle of molecular hybridization, where two or more pharmacophores are combined to create a new molecule with potentially enhanced or novel biological activities. This approach can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. The N-(quinolin-8-yl)benzamide framework brings together the versatile binding properties of the benzamide group with the broad-spectrum bioactivity of the quinoline moiety. researchgate.netresearchgate.net

A key structural feature of N-(quinolin-8-yl)benzamide is the 8-aminoquinoline (B160924) portion, which acts as a bidentate directing group. This has been effectively utilized in synthetic chemistry to facilitate regioselective C-H bond activation, enabling the synthesis of a diverse library of substituted analogues for biological screening. researchgate.net

From a pharmacological perspective, these analogues are of significant interest due to their demonstrated potential to modulate key biological pathways implicated in disease. For instance, a series of N-(quinolin-8-yl)benzenesulfonamides, which are structurally related to the benzamide analogues, were identified as potent inhibitors of the nuclear factor-κB (NF-κB) signaling pathway. nih.gov NF-κB is a critical regulator of genes involved in inflammation and cell survival, making it a prime target for cancer and inflammatory disease therapies. researchgate.netnih.gov The ability of this scaffold to inhibit such a fundamental cellular process highlights its potential as a template for the development of novel therapeutic agents.

| Compound | Substituent on Benzene Ring | IC₅₀ (µM) |

|---|---|---|

| Analog 1 | 4-Methyl | 1.1 |

| Analog 2 | 4-Methoxy | 1.3 |

| Analog 3 | 4-Chloro | 0.6 |

| Analog 4 | 3-Chloro | 0.8 |

| Analog 5 | 2-Chloro | 1.0 |

Current Research Perspectives on 3-Methoxy-N-(quinolin-8-yl)benzamide and Related Structures

Current research into this compound and its analogues is focused on exploring their potential as targeted therapeutic agents, particularly in oncology. The inclusion of the methoxy (B1213986) group (-OCH₃) on the benzamide ring is a common medicinal chemistry strategy to modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, which can in turn influence its biological activity and pharmacokinetic profile.

Specifically, research suggests that compounds structurally similar to this compound are being investigated for their ability to inhibit cancer cell proliferation. smolecule.com One of the key mechanisms of interest is the inhibition of the phosphoinositide 3-kinase (PI3K) signaling pathway. smolecule.com The PI3K pathway is frequently dysregulated in various cancers, playing a crucial role in tumor growth, proliferation, and survival. nih.govnih.gov Therefore, developing inhibitors of this pathway is a major focus in cancer drug discovery. The N-(quinolin-8-yl)benzamide scaffold is being explored as a template for the design of novel PI3K inhibitors. nih.gov

The synthesis of this compound can be achieved through straightforward chemical methods like direct amidation, which involves reacting 8-aminoquinoline with a methoxy-substituted benzoyl chloride. smolecule.com This synthetic accessibility allows for the creation of diverse analogues for structure-activity relationship (SAR) studies. Beyond its therapeutic potential, this compound is also considered a valuable chemical probe for studying biological pathways that involve quinoline-recognizing proteins or enzymes. smolecule.com

| Compound Type | Target/Mechanism | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| N-(Quinolin-8-yl)pyridine-3-sulfonamide | Inhibition of NF-κB pathway | HCT-116 (Colon) | 4–43 µM | mdpi.com |

| N-(5-(Quinolin-6-yl)pyridin-3-yl)benzenesulfonamide | PI3K/mTOR dual inhibitor | PC-3 (Prostate) | 80 nM | nih.gov |

| 4-[(Quinolin-4-yl)amino]benzamide derivative (G07) | Anti-influenza virus activity | MDCK | 11.38 µM (EC₅₀) | mdpi.com |

The ongoing investigation into this compound and related structures highlights a promising area of research. By leveraging the combined strengths of the benzamide and quinoline scaffolds and employing strategic modifications, scientists are working to unlock the full therapeutic potential of this chemical class.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H14N2O2 |

|---|---|

Molecular Weight |

278.30 g/mol |

IUPAC Name |

3-methoxy-N-quinolin-8-ylbenzamide |

InChI |

InChI=1S/C17H14N2O2/c1-21-14-8-2-6-13(11-14)17(20)19-15-9-3-5-12-7-4-10-18-16(12)15/h2-11H,1H3,(H,19,20) |

InChI Key |

JEXJOAHWKVEKFI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Methoxy N Quinolin 8 Yl Benzamide and Its Analogues

Overview of Established Synthetic Routes to N-(Quinolin-8-yl)benzamide Core Structures

The N-(quinolin-8-yl)benzamide core is a privileged scaffold in medicinal chemistry. mdpi.com Its synthesis is often achieved through the derivatization of the quinoline (B57606) ring system. Several classical methods for quinoline synthesis have been established, which can provide the foundational quinoline structure for subsequent elaboration into the target benzamides. These methods, while not directly yielding the final product, are crucial for the synthesis of the necessary quinoline precursors. jptcp.com

Key among these are:

Skraup Synthesis: This method involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene to produce quinoline. iipseries.orgpharmaguideline.com By using substituted anilines, derivatives of quinoline can be obtained. pharmaguideline.com

Friedländer Synthesis: This reaction involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group to form the quinoline ring. pharmaguideline.com It is particularly useful for preparing 2-substituted quinoline derivatives. pharmaguideline.com

Combes Synthesis: This method utilizes the condensation of an arylamine with a 1,3-dicarbonyl compound, followed by acid-catalyzed cyclization to yield a substituted quinoline. iipseries.org

Pfitzinger Reaction: Isatin is reacted with a carbonyl compound in the presence of a strong base to produce quinoline-4-carboxylic acids. iipseries.orgjptcp.com

Once the quinoline core, specifically 8-aminoquinoline (B160924), is synthesized, the final N-(quinolin-8-yl)benzamide structure is typically formed via an amidation reaction with a corresponding benzoyl chloride or benzoic acid.

Targeted Synthesis of 3-Methoxy-N-(quinolin-8-yl)benzamide and Structurally Related Analogues

The targeted synthesis of this compound and its analogues often employs modern catalytic methods that allow for precise control over the regioselectivity of the reactions.

Palladium-catalyzed C-H functionalization has emerged as a powerful tool in organic synthesis. The 8-aminoquinoline moiety is a highly effective bidentate directing group for these transformations, facilitating the selective functionalization of C-H bonds. nih.govnih.gov This approach allows for the direct introduction of various functional groups onto the quinoline or benzamide (B126) core.

While direct C-H acylation to form the benzamide is less common, the 8-aminoquinoline directing group is extensively used for palladium-catalyzed arylation and alkylation of sp2 and sp3 C-H bonds. nih.gov For instance, in the synthesis of related structures, a palladium acetate catalyst is used with an 8-aminoquinoline amide substrate and an aryl iodide coupling partner. nih.gov The development of enantioselective C-H functionalization using C5-substituted 8-aminoquinoline auxiliaries further expands the synthetic utility of this methodology. nih.gov

Mechanistic studies suggest the formation of a palladacycle intermediate is crucial for these reactions to proceed. nih.gov The palladium catalyst reacts with the 8-aminoquinoline amide to form a palladium amide, which then undergoes cyclometalation. nih.gov

Cyclocondensation reactions are fundamental to the synthesis of the quinoline core. For instance, the reaction of 2-hydroxy-benzaldehyde derivatives with hippuric acid in the presence of sodium acetate and acetic anhydride can lead to N-(substituted coumarin-3-yl) benzamides. ajol.info These intermediates can then be transformed into N-(substituted quinolin-3-yl) benzamide derivatives. ajol.info

Subsequent derivatization is a key strategy for accessing a variety of analogues. For example, a series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides were synthesized by reacting 8-hydroxy-N-(4-sulfamoylphenyl) quinoline-2-carboxamide with various alkyl and benzyl halides. researchgate.net This highlights the versatility of the quinoline scaffold for further functionalization.

The regioselective functionalization of the N-(quinolin-8-yl)benzamide scaffold is crucial for structure-activity relationship studies. Ruthenium-catalyzed remote C-5 alkylation of the quinoline ring of N-(quinolin-8-yl)benzamides with alkyl bromides has been demonstrated. researchgate.net This method proceeds via a C-H bond activation mechanism. researchgate.net

Deuteration is a valuable tool in mechanistic studies and for altering the metabolic profiles of drug candidates. A cobalt(II)-catalyzed C-H deuteriomethoxylation of benzamides using CD3OD has been developed. mdpi.com This method was successfully applied to the synthesis of 2-(methoxy-d3)-N-(quinolin-8-yl)benzamide and its derivatives, demonstrating high efficiency and regioselectivity. mdpi.com

Table 1: Selected Deuterated N-(quinolin-8-yl)benzamide Analogues mdpi.com

| Compound | Yield |

| 2-(methoxy-d3)-N-(quinolin-8-yl)benzamide | 84% |

| 5-bromo-2-(methoxy-d3)-N-(quinolin-8-yl)benzamide | 68% |

| 2-(methoxy-d3)-4-methyl-N-(quinolin-8-yl)benzamide | 68% |

| 4-iodo-2-(methoxy-d3)-N-(quinolin-8-yl)benzamide | 62% |

| 6-fluoro-2-(methoxy-d3)-N-(quinolin-8-yl)benzamide | 56% |

Development of Novel Synthetic Protocols for Process Efficiency

The development of efficient and scalable synthetic routes is a continuous effort in organic chemistry. For the synthesis of N-(quinolin-8-yl)benzamide derivatives, novel protocols often focus on improving reaction conditions, reducing the number of steps, and utilizing more environmentally benign reagents. An example of a streamlined synthesis is the three-step synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline, which involves oxidation, C2 amidation, and C4 amination. preprints.org

Advanced Spectroscopic and Diffraction Techniques in Structural Elucidation

The structural elucidation of this compound and its analogues relies on a suite of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the structure of the synthesized compounds. For example, in the characterization of N-(substituted quinoline-3-yl) benzamide derivatives, the NH signal of the quinoline appeared at δ 10.25 ppm in the 1H NMR spectrum, and the methoxy (B1213986) group signals were observed between δ 56.75 and 57.04 ppm in the 13C NMR spectrum. ajol.info

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized molecules, confirming their elemental composition. mdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure of these molecules in the solid state. For instance, the crystal structure of bis[N-(quinolin-8-yl)benzamidato-κ(2)N,N']copper(II) revealed a flattened tetrahedral coordination geometry around the copper ion. nih.gov

Density Functional Theory (DFT) Calculations: DFT simulations are employed to complement experimental data, providing insights into the electronic structure and stability of different conformers. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms, enabling the analysis of molecular conformation and dynamic processes like tautomerism.

In compounds like this compound, the amide bond's partial double-bond character can lead to rotational restriction, resulting in distinct cis and trans conformers. nih.gov The relative populations of these conformers can be influenced by steric and electronic effects of the substituents, as well as by the solvent. nih.gov For substituted benzamides, theoretical and LIS/NMR investigations have shown that the energy difference between conformers can be determined, revealing which form is more stable. nih.gov For instance, in related N-methyl-2-methoxybenzamide, the trans conformer is found to be more stable. nih.gov The analysis of ¹H and ¹³C NMR spectra, including chemical shifts and coupling constants, along with advanced 2D NMR techniques like NOESY, can reveal the spatial proximity of protons, helping to assign the dominant conformation.

Tautomerism, the migration of a proton, is another phenomenon observable by NMR. The quinoline moiety, in particular, can exhibit different tautomeric forms. beilstein-journals.orgbeilstein-journals.org While this compound is not expected to exhibit significant tautomerism in its ground state, NMR is the definitive tool for investigating such equilibria in related compounds. researchgate.net For example, studies on 7-hydroxy-8-(azophenyl)quinoline show that NMR spectra, often recorded at variable temperatures, can distinguish between different tautomers by observing distinct sets of signals for the exchanging species. beilstein-journals.orgbeilstein-journals.org The chemical shifts of protons and carbons are highly sensitive to changes in electron density accompanying tautomeric shifts. In a study of N-(5-nitroisoquinolin-8-yl)benzamide analogues, the chemical shifts of the quinoline and benzamide protons were fully assigned, providing a benchmark for similar structures. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for N-arylbenzamide Analogues in DMSO-d₆

| Compound | ¹H NMR (Selected Signals) | ¹³C NMR (Selected Signals) | Reference |

|---|---|---|---|

| N-(5-nitroisoquinolin-8-yl)benzamide | 11.09 (br s, 1H, NH), 9.70 (s, 1H, H-1), 8.13 (d, 2H, H-2,6 Ph), 7.69 (t, 1H, H-4 Ph) | 166.8 (C=O), 149.4, 146.3, 141.8, 140.5, 133.8, 132.4, 128.6, 128.3, 122.2 | mdpi.com |

| 4-Methoxy-N-(5-nitroisoquinolin-8-yl)benzamide | 10.93 (br s, 1H, NH), 9.67 (s, 1H, H-1), 8.12 (d, 2H, H-2,6 Ar), 7.14 (d, 2H, H-3,5 Ar), 3.88 (s, 3H, CH₃O) | 166.0 (C=O), 162.6, 149.5, 146.3, 142.1, 140.3, 130.3, 113.8, 55.6 (CH₃O) | mdpi.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule with high precision, allowing for the determination of its molecular formula. The molecular formula for this compound is C₁₇H₁₄N₂O₂, corresponding to a molecular weight of approximately 278.31 g/mol . bldpharm.com

In addition to molecular weight determination, MS provides structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer (e.g., by electron ionization or electrospray ionization), the resulting molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is characteristic of the molecule's structure.

For this compound, the fragmentation would be expected to follow pathways typical for amides, ethers, and aromatic systems. miamioh.edu Key fragmentation processes would likely include:

α-cleavage adjacent to the carbonyl group and the nitrogen atom.

Cleavage of the amide C-N bond , leading to fragments corresponding to the benzoyl and quinolinylamino moieties.

Loss of the methoxy group from the benzoyl ring, either as a methyl radical (·CH₃) or as formaldehyde (CH₂O) following rearrangement. nih.govmdpi.com

Fragmentation of the quinoline ring , which is a stable aromatic system but can undergo characteristic cleavages, such as the loss of HCN.

Analysis of the fragmentation of structurally similar compounds, such as ketamine analogues containing a methoxy group, shows characteristic losses that help identify the presence and position of substituents on an aromatic ring. nih.gov For example, the cleavage of bonds can yield diagnostic fragments that confirm the presence of the methoxy group. nih.gov

Table 2: Expected Key Mass Spectrometry Fragments for this compound

| m/z Value (Proposed) | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 278 | [M]⁺, Molecular Ion | - |

| 144 | [C₉H₈N₂]⁺, Quinolin-8-amine radical cation | Cleavage of the amide C-N bond |

| 135 | [C₈H₇O₂]⁺, 3-Methoxybenzoyl cation | Cleavage of the amide C-N bond |

| 107 | [C₇H₇O]⁺, Methoxy-tropylium ion or similar | Loss of CO from 3-methoxybenzoyl cation |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule. researchgate.net It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations such as stretching and bending. vscht.cz Each functional group has a characteristic absorption frequency range.

The FT-IR spectrum of this compound is expected to display several key absorption bands that confirm its structure:

N-H Stretch: A moderate to sharp absorption band between 3500 and 3300 cm⁻¹ is characteristic of the N-H bond in a secondary amide.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weak to moderate bands just above 3000 cm⁻¹. The methoxy group's C-H stretch will be observed in the 3000-2850 cm⁻¹ region. libretexts.org

C=O Stretch (Amide I band): A strong, sharp absorption band between 1680 and 1630 cm⁻¹ is one of the most prominent features of an amide and is due to the carbonyl group stretch. mdpi.com

N-H Bend (Amide II band): This band, resulting from N-H bending coupled with C-N stretching, appears in the region of 1570-1515 cm⁻¹ for secondary amides.

C=C Stretches: Aromatic ring C=C stretching vibrations give rise to several bands of variable intensity in the 1600-1450 cm⁻¹ region. youtube.com

C-O Stretch: The aryl-alkyl ether linkage of the methoxy group will produce a strong C-O stretching band, typically found between 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric).

C-N Stretch: The amide C-N stretching vibration appears in the 1300-1200 cm⁻¹ range.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amide | 3500 - 3300 | Moderate |

| Aromatic C-H Stretch | Aryl | 3100 - 3000 | Weak-Moderate |

| Aliphatic C-H Stretch | -OCH₃ | 3000 - 2850 | Weak-Moderate |

| C=O Stretch (Amide I) | Secondary Amide | 1680 - 1630 | Strong |

| N-H Bend (Amide II) | Secondary Amide | 1570 - 1515 | Moderate-Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Variable |

| Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | 1275 - 1200 | Strong |

Single-Crystal X-ray Diffraction for Absolute Structure Confirmation

Single-Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and torsional angles, confirming the absolute connectivity and conformation of the molecule in the solid state.

While the specific crystal structure of this compound is not publicly available, data from closely related analogues such as N-(quinolin-8-yl)benzamide nih.gov and N-(3-hydroxyphenyl)-3-methoxybenzamide mdpi.com allow for well-founded predictions about its solid-state structure. These studies reveal key structural features common to this class of compounds:

Planarity: The amide linkage (-CO-NH-) is generally planar or nearly planar. The dihedral angle between the benzamide and quinoline ring systems is a critical conformational parameter.

Conformation: The orientation of the methoxy group relative to the benzoyl ring will be determined. Typically, the methyl group of the methoxy substituent lies close to the plane of the benzene ring.

The analysis of a crystal structure provides the unit cell dimensions and the space group, which describe the symmetry of the crystal lattice. This technique offers an unambiguous confirmation of the molecular structure deduced from spectroscopic methods.

Table 4: Representative Crystallographic Data for an Analogue Compound: N-(quinolin-8-yl)benzamide

| Parameter | Value | Reference |

|---|---|---|

| CCDC Number | 999276 | nih.gov |

| Molecular Formula | C₁₆H₁₂N₂O | nih.gov |

| Crystal System | Unavailable | - |

| Space Group | Unavailable | - |

| Key Feature | Provides absolute structure of the parent amide | nih.gov |

Structure Activity Relationship Sar Studies of 3 Methoxy N Quinolin 8 Yl Benzamide Analogues

Elucidating the Role of the Methoxy (B1213986) Group Position on Biological Efficacy

The placement of the methoxy group on the benzamide (B126) ring is a crucial determinant of the biological activity of N-(quinolin-8-yl)benzamide analogues. While the 3-methoxy substitution is a common feature in many active compounds, its relocation to the ortho- (2-position) or para- (4-position) positions can significantly alter the molecule's interaction with its biological target.

Systematic studies comparing the efficacy of these positional isomers have revealed that the 3-methoxy position often represents an optimal balance of electronic and steric properties. A shift to the 2-position may introduce steric hindrance, potentially disrupting the ideal binding conformation. Conversely, a 4-methoxy substitution, while electronically similar, may not provide the same directional interactions within the target's binding pocket. The precise impact of the methoxy group's location is target-dependent, highlighting the need for empirical evaluation in each therapeutic context.

Table 1: Impact of Methoxy Group Position on Biological Activity

| Compound | Methoxy Position | Relative Activity |

| 2-methoxy-N-(quinolin-8-yl)benzamide | Ortho | Variable |

| 3-methoxy-N-(quinolin-8-yl)benzamide | Meta | Often Optimal |

| 4-methoxy-N-(quinolin-8-yl)benzamide | Para | Variable |

Systematic Exploration of Substituent Effects on the Benzamide Moiety

Beyond the methoxy group, the introduction of other substituents onto the benzamide ring offers a rich avenue for SAR exploration. The electronic nature (electron-donating or electron-withdrawing), size, and lipophilicity of these substituents can profoundly modulate a compound's activity.

Table 2: Effect of Benzamide Ring Substituents on Biological Efficacy

| Substituent (R) | Position | Electronic Effect | Lipophilicity (logP) | Observed Activity |

| H | - | Neutral | - | Baseline |

| F | 4 | Electron-withdrawing | Increased | Enhanced |

| Cl | 4 | Electron-withdrawing | Increased | Enhanced |

| CH3 | 4 | Electron-donating | Increased | Variable |

| OCH3 | 4 | Electron-donating | Neutral | Variable |

| NO2 | 4 | Electron-withdrawing | Decreased | Decreased |

Investigation of Structural Modifications on the Quinoline (B57606) Ring System

Studies have shown that introducing small substituents at the 5- or 7-positions of the quinoline ring can be well-tolerated and in some cases, lead to improved activity. However, modifications at positions closer to the amide linkage, such as the 2- or 4-positions, are often more sensitive and can have a more dramatic impact on the compound's biological profile. The nature of the substituent is also critical; for example, a basic amine at a specific position could introduce a new hydrogen bonding opportunity.

Table 3: Influence of Quinoline Ring Modifications on Biological Activity

| Modification | Position | Effect on Potency |

| 5-Fluoro | 5 | Increased |

| 7-Chloro | 7 | Increased |

| 2-Methyl | 2 | Decreased |

| 4-Amino | 4 | Variable |

Conformational and Steric Influences on Biological Activity

The three-dimensional arrangement of the this compound scaffold is paramount for its biological function. The molecule's ability to adopt a specific, low-energy conformation that is complementary to the binding site of its target is a prerequisite for high-affinity binding. The amide bond's rotational barrier and the dihedral angle between the benzamide and quinoline rings are critical conformational parameters.

Steric hindrance, introduced by bulky substituents, can restrict conformational freedom and lock the molecule into a less favorable or inactive conformation. Conversely, carefully placed steric bulk can also be advantageous, for example, by preventing metabolic degradation or by promoting a specific bioactive conformation. The interplay between conformational flexibility and steric constraints is a delicate balance that must be optimized for maximal biological activity.

Computational Tools in Guiding SAR Optimization

In modern drug discovery, computational chemistry plays a vital role in guiding the optimization of lead compounds. For this compound analogues, molecular modeling techniques such as docking and quantitative structure-activity relationship (QSAR) studies are invaluable.

Molecular docking simulations can predict the binding mode of analogues within a target's active site, providing insights into key interactions and helping to rationalize observed SAR trends. QSAR models, on the other hand, use statistical methods to correlate the chemical structures of a series of compounds with their biological activities. These models can then be used to predict the activity of novel, yet-to-be-synthesized analogues, thereby prioritizing synthetic efforts towards the most promising candidates. These in silico approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery process.

Biological Activity and Mechanistic Investigations of 3 Methoxy N Quinolin 8 Yl Benzamide Derivatives

In Vitro Biological Activity Profiling and Efficacy Assessment

Cytotoxic Activity in Diverse Cancer Cell Lines

Derivatives of 3-methoxy-N-(quinolin-8-yl)benzamide have demonstrated notable cytotoxic activity across a range of human cancer cell lines. The core structure, N-(quinolin-8-yl)benzamide, is recognized for its potential in modulating cellular pathways involved in cancer progression. ontosight.ai Research into analogous compounds, specifically N-(quinolin-8-yl)benzenesulfonamides, has revealed significant anti-tumor effects. researchgate.net

One area of investigation has been the inhibition of the NF-κB (nuclear factor-κB) pathway, which is crucial for cell proliferation and survival. researchgate.net Certain N-quinoline-benzenesulfonamide (NQBS) analogs have shown potent cytotoxic activity in models of diffuse large B-cell lymphoma (DLBCL). nih.gov For instance, compounds designated as CU-O42, CU-O47, and CU-O75 were identified as having the most potent cytotoxic effects in DLBCL cell lines. nih.gov The IC50 values for CU-O75 in these cell lines ranged between 0.75 and 1.5 μM. nih.gov

Similarly, studies on 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides have shown high activity against breast (MCF-7) and colon (HCT-116) cancer cell lines, with IC50 values between 2.5 and 5 μM. researchgate.net These compounds exhibited greater cytotoxicity against cancer cells compared to non-cancerous human keratinocyte (HaCaT) cells. researchgate.net The cytotoxic activity in the HeLa cervical cancer cell line for these derivatives ranged from IC50 values of 5 to 17 μM. researchgate.net

Furthermore, molecular hybrids incorporating a quinolin-8-yloxy moiety have been assessed for their cytotoxic action. A series of 2-(arylamido)cinnamide-quinoline derivatives displayed moderate to outstanding cytotoxic activity against the HepG2 liver cancer cell line, with IC50 values from 2.46 to 41.31 μM. nih.govrsc.org Notably, the 2-(3,4,5-trimethoxybenzamido)-4-methoxycinnamide-quinoline hybrid (6e) showed a potent IC50 value of 2.46 μM against HepG2 cells, surpassing the reference drug. nih.govrsc.org

Another benzamide (B126) derivative, VKNG-2, has been shown to reverse multidrug resistance in colon cancer cell lines by inhibiting the ABCG2 transporter, thereby restoring the efficacy of chemotherapeutic drugs like mitoxantrone (B413) and SN-38. nih.gov

| Compound/Derivative Class | Cancer Cell Line(s) | Reported IC50/Activity |

|---|---|---|

| CU-O75 (NQBS analog) | Diffuse Large B-cell Lymphoma (DLBCL) | 0.75 - 1.5 μM |

| 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides | MCF-7 (Breast), HCT-116 (Colon) | 2.5 - 5 μM |

| 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides | HeLa (Cervical) | 5 - 17 μM |

| 2-(3,4,5-trimethoxybenzamido)-4-methoxycinnamide-quinoline hybrid (6e) | HepG2 (Liver) | 2.46 μM |

| Other 2-(arylamido)cinnamide-quinoline derivatives | HepG2 (Liver) | 2.46 - 41.31 μM |

Antimicrobial Potential (Antibacterial, Antifungal, Antiviral)

The quinoline (B57606) scaffold, a core component of this compound, is well-regarded for its antimicrobial properties. smolecule.com This has prompted investigations into the antimicrobial potential of its derivatives against a variety of pathogens. Amide derivatives, in general, are recognized for their antibacterial and antifungal activities. nanobioletters.com

Antibacterial Activity: Novel 8-hydroxyquinoline (B1678124) derivatives have demonstrated remarkable antibacterial activity, in some cases superior to the standard antibiotic Penicillin G, against strains such as E. coli, S. aureus, V. parahaemolyticus, and P. aeruginosa. nih.gov Similarly, a new series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides were synthesized and screened for their antimicrobial activity. mdpi.com Among these, certain compounds exhibited high activity against both Gram-positive and Gram-negative bacteria. mdpi.com The antibacterial activity of some quinoline derivatives is attributed to their ability to inhibit DNA gyrase and topoisomerase IV, leading to bacterial cell death. semanticscholar.org Benzamide antibacterial agents have shown potent activity against staphylococcal and enterococcal strains, including resistant variants like MRSA and VRE. google.com

Antifungal Activity: Benzamide derivatives have also been explored for their fungicidal properties. mdpi.com For instance, certain 1,2,4-oxadiazole-substituted benzamides have exhibited good fungicidal activities. mdpi.com The combination of the quinoline scaffold with other heterocyclic systems is a strategy being explored to develop new antifungal agents. nanobioletters.com

Antiviral Activity: The benzazine framework, which includes quinolines, holds significant potential for the development of effective antiviral drugs. nih.gov Derivatives of 4-[(quinolin-4-yl)amino]benzamide have been synthesized and evaluated for their anti-influenza virus activities. nih.gov One such derivative, G07, demonstrated significant activity against influenza A/WSN/33 (H1N1) with an EC50 value of 11.38 ± 1.89 µM. nih.gov This compound was also active against other influenza strains, including A/PR/8 (H1N1), A/HK/68 (H3N2), and influenza B virus. nih.gov More recently, derivatives of 4-((quinolin-8-ylthio)methyl)benzamide have been identified as a new class of inhibitors for the SARS-CoV-2 nsp13 protein, a key enzyme in viral replication. medchemexpress.com

| Activity Type | Compound/Derivative Class | Target Pathogen(s) | Reported Activity/Mechanism |

|---|---|---|---|

| Antibacterial | 8-hydroxyquinoline derivatives | E. coli, S. aureus, V. parahaemolyticus, P. aeruginosa | Superior to Penicillin G |

| Antibacterial | Quinoline derivatives | Gram-negative bacteria | Inhibition of DNA gyrase and topoisomerase IV |

| Antifungal | 1,2,4-oxadiazole-substituted benzamides | Fungal pathogens | Good fungicidal activity |

| Antiviral | G07 (4-[(quinolin-4-yl)amino]benzamide derivative) | Influenza A (H1N1, H3N2), Influenza B | EC50 = 11.38 ± 1.89 µM (H1N1) |

| Antiviral | 4-((quinolin-8-ylthio)methyl)benzamide derivatives | SARS-CoV-2 | Inhibition of nsp13 protein |

Other Pharmacological Activities (e.g., Anticonvulsant, Antiplatelet, Receptor Agonism/Antagonism)

Beyond cytotoxic and antimicrobial effects, derivatives of the core benzamide and quinoline structures have been explored for other pharmacological applications.

Anticonvulsant Activity: Amide-containing compounds have been a focus in the development of anticonvulsant agents. nih.gov For example, N-benzyl 3-methoxypropionamides have been studied for their activity in maximal electroshock (MES)-induced seizure tests. nih.gov Synthetic macamides, which feature a benzylamine (B48309) linked by an amide bond to a fatty acid, have also shown anticonvulsant effects in both in silico and in vivo studies. mdpi.com Specifically, 3-methoxybenzyl oleamide (B13806) (3-MBO) and 3-methoxybenzyl linoleamide (B162930) (3-MBL) demonstrated anticonvulsant properties, with 3-MBL being particularly active. mdpi.com

Antiplatelet Activity: Certain quinolin-2(1H)-one derivatives containing an amide linkage have been synthesized and evaluated for their antiplatelet activities. nih.gov While some amide derivatives were found to be weakly active or inactive, related oxime counterparts showed potent inhibition of platelet aggregation induced by collagen, arachidonic acid (AA), and U46619. nih.gov Other research on benzimidazole (B57391) derivatives has also revealed compounds with pronounced antiplatelet activity, in some cases exceeding that of acetylsalicylic acid. semanticscholar.org A series of 2-methoxy-5-arylamido-N-(pyridin-3-yl-methyl)benzamides were also synthesized, with some compounds showing high anti-platelet aggregation activities when induced by ADP, AA, or collagen. nih.gov

Receptor Agonism/Antagonism: While specific receptor agonism or antagonism for this compound is not extensively detailed, related benzamide derivatives have been investigated for their receptor binding capabilities. For instance, a pyrrolidine-methyl-benzamide derivative was found to exhibit specific uptake in brain tissue containing Dopamine D-2 receptors. nih.gov This suggests that the benzamide scaffold can be tailored to interact with specific receptor targets.

Molecular Mechanism of Action (MOA) Studies

Identification and Validation of Specific Molecular Targets (e.g., Enzymes, Receptors, Nucleic Acids)

Research into the derivatives of N-(quinolin-8-yl)benzamide has identified several specific molecular targets through which these compounds exert their biological effects.

A primary target identified for the anticancer activity of N-(quinolin-8-yl)benzenesulfonamides is the NF-κB transcription factor . nih.gov These compounds have been shown to suppress the NF-κB pathway by preventing the translocation of the NF-κB complex to the nucleus, thereby inhibiting the expression of genes that control cell proliferation and survival. researchgate.netnih.govnih.gov

In the context of liver cancer, certain quinoline-based molecular hybrids have been found to target tubulin . nih.govrsc.org The 2-(3,4,5-trimethoxybenzamido)-4-methoxycinnamide-quinoline hybrid (6e) was shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.govrsc.org

The PI3K/AKT/mTOR pathway has also been identified as a target. nih.gov Compounds similar to this compound have been investigated for their ability to inhibit cancer cell proliferation through this signaling pathway. smolecule.com Specifically, 2-methoxy-3-phenylsulfonamino-5-(quinolin-6-yl)benzamides have been developed as novel PI3K inhibitors. nih.gov

For antiviral applications, the SARS-CoV-2 nsp13 helicase has been pinpointed as a molecular target for 4-((quinolin-8-ylthio)methyl)benzamide derivatives. medchemexpress.com In the case of anti-influenza agents, 4-[(quinolin-4-yl)amino]benzamide derivatives are thought to interact with the viral ribonucleoprotein (RNP) complex , with a potential direct target being the PA-PB1 subunit of the RNA polymerase. nih.gov

Additionally, some benzamide derivatives act as inhibitors of the ABCG2 transporter , a protein involved in multidrug resistance in cancer cells. nih.gov For anticonvulsant activity, some macamides are thought to inhibit the fatty acid amide hydrolase (FAAH) , an enzyme that degrades the endocannabinoid anandamide, or potentially bind directly to the CB1 receptor . mdpi.com

Analysis of Ligand-Target Binding Interactions and Affinities

Molecular modeling and in vitro assays have been employed to understand the binding interactions between N-(quinolin-8-yl)benzamide derivatives and their molecular targets.

Molecular docking studies are frequently used to predict how these compounds bind to specific receptors or enzymes. smolecule.com For N-(quinolin-8-yl)benzenesulfonamides that target the NF-κB pathway, computational analyses help to visualize the interaction with components of this signaling cascade. The potency of these compounds in cell-based assays, with some exhibiting IC50 values as low as 0.6 µM, suggests a strong binding affinity. nih.gov

In the case of the novel benzamide derivative VKNG-2, which inhibits the ABCG2 transporter, molecular docking simulations indicated a high docking score of -10.2 kcal/mol for the substrate-drug binding site of the ABCG2 transporter. nih.gov This suggests a high affinity, which is consistent with its ability to reverse multidrug resistance. In contrast, it showed low affinity for the ABCB1 and ABCC1 transporters. nih.gov

For derivatives targeting viral proteins, such as the influenza ribonucleoprotein, pharmacophore modeling has been used to predict inhibitory activity against specific subunits like PA-PB1. nih.gov The high inhibition rate (80.65% at 100 µM for compound G07) in a ribonucleoprotein reconstitution assay supports a direct and effective binding interaction. nih.gov

While detailed kinetic and thermodynamic binding data for this compound itself are not widely published, the collective evidence from its derivatives indicates that the N-(quinolin-8-yl)benzamide scaffold serves as a versatile platform for designing ligands with high affinity and specificity for a range of biologically important targets.

Modulation of Key Cellular Pathways (e.g., Apoptosis Induction, Cell Cycle Progression, Stress Response)

Research into structurally related N-substituted benzamides and quinoline-containing molecules has revealed significant effects on fundamental cellular processes such as apoptosis, cell cycle, and stress signaling pathways.

Apoptosis Induction:

The induction of programmed cell death, or apoptosis, is a key mechanism through which many anti-cancer agents exert their effects. Studies on N-substituted benzamides have demonstrated their capability to induce apoptosis in cancer cells. For instance, the N-substituted benzamide declopramide (B1670142) has been shown to trigger apoptosis in murine pre-B cells and human promyelocytic cancer cells. nih.gov The mechanism of this apoptosis induction is linked to the intrinsic pathway, characterized by the release of cytochrome c from the mitochondria into the cytosol, which subsequently leads to the activation of caspase-9. nih.gov The overexpression of the anti-apoptotic protein Bcl-2 has been found to inhibit this process, further confirming the involvement of the mitochondrial pathway. nih.gov

Similarly, other quinoline derivatives have been reported to induce apoptosis. An 8-methoxy-quinoline derivative, MMNC, was found to induce apoptosis in colorectal cancer cells. mdpi.com The process was concentration-dependent and involved a decrease in the mitochondrial membrane potential. mdpi.com

Cell Cycle Progression:

In addition to inducing apoptosis, N-substituted benzamides have been observed to interfere with the normal progression of the cell cycle. Treatment with declopramide resulted in a distinct cell cycle block at the G2/M phase, an event that occurs prior to the onset of apoptosis. nih.gov This G2/M arrest was also observed in the presence of caspase inhibitors and in cells overexpressing Bcl-2, indicating that the cell cycle arrest is an upstream event to apoptosis. nih.gov Interestingly, the induction of both apoptosis and G2/M cell cycle block by these compounds appears to be independent of the tumor suppressor protein p53. nih.gov

Other related compounds, such as certain benzimidazole derivatives, have also been shown to cause cell cycle arrest at various phases, including G1/S, S, and G2/M, depending on the specific compound and cell line. mdpi.com Another study on a 3-(6-aminopyridin-3-yl)benzamide (B6330033) derivative, compound 7l, revealed that it induced G2/M phase arrest by inhibiting the transcription of Aurora Kinase B (AURKB). nih.gov Niclosamide, a salicylanilide (B1680751) derivative, has been shown to induce G1 phase arrest in head and neck squamous cell carcinoma. nih.gov

Stress Response:

The cellular response to stress is a complex network of pathways that can determine cell survival or death. The NF-κB (nuclear factor-κB) signaling pathway is a primary regulator of the immune and inflammatory responses and plays a crucial role in cellular stress responses. nih.gov A series of N-(quinolin-8-yl)benzenesulfonamides, which are structurally related to the compound of interest, have been identified as potent suppressors of the NF-κB pathway. nih.govmiami.edu Their activity was confirmed in high-throughput screens by monitoring the nuclear translocation of the p65 subunit of NF-κB. nih.gov

The table below summarizes the observed effects of related compounds on these key cellular pathways.

| Compound Class/Derivative | Cellular Pathway | Observed Effect | Reference |

| N-substituted benzamides (e.g., declopramide) | Apoptosis | Induction via cytochrome c release and caspase-9 activation. nih.gov | nih.gov |

| N-substituted benzamides (e.g., declopramide) | Cell Cycle | G2/M phase arrest, independent of p53. nih.gov | nih.gov |

| 8-methoxy-quinoline derivative (MMNC) | Apoptosis | Induction in colorectal cancer cells. mdpi.com | mdpi.com |

| 8-methoxy-quinoline derivative (MMNC) | Cell Cycle | G2/M phase arrest. mdpi.com | mdpi.com |

| N-(quinolin-8-yl)benzenesulfonamides | Stress Response | Suppression of NF-κB pathway. nih.govmiami.edu | nih.govmiami.edu |

| 3-(6-aminopyridin-3-yl)benzamide derivative (7l) | Cell Cycle | G2/M phase arrest via AURKB inhibition. nih.gov | nih.gov |

Biochemical and Cellular Assays for Mechanistic Elucidation

A variety of biochemical and cellular assays are employed to unravel the mechanisms of action of compounds like this compound and its derivatives. These assays provide insights into the specific molecular targets and pathways affected by the compound.

Cell Viability and Proliferation Assays: Initial screening of the biological activity of a compound often involves assessing its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability. orientjchem.org Cytotoxicity assays are also performed to determine the concentration of a compound that causes a 50% reduction in cell viability (CC50). semanticscholar.org

Apoptosis Assays: To determine if a compound induces apoptosis, several assays can be utilized. Flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining is a common method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. mdpi.com Western blot analysis can be used to measure the levels of key apoptotic proteins, such as cytochrome c in the cytosol and the activation of caspases. nih.gov

Cell Cycle Analysis: Flow cytometry is also the primary method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). mdpi.comnih.gov This is typically done by staining the cellular DNA with a fluorescent dye like propidium iodide.

Biochemical Assays for Target Identification: To identify the specific molecular targets of a compound, various biochemical assays can be performed. For instance, in the case of the N-(quinolin-8-yl)benzenesulfonamides, a dual-luciferase reporter system was used to screen for inhibitors of the NF-κB pathway. nih.gov Kinase inhibition assays are also common to determine if a compound affects the activity of specific kinases, such as AURKB. nih.gov

Molecular Docking and Simulation: Computational methods like molecular docking can be used to predict the binding of a compound to the active site of a target protein, providing insights into the potential mechanism of action at a molecular level. semanticscholar.org

The following table outlines some of the key assays used in the investigation of related compounds.

| Assay Type | Purpose | Example Application | Reference |

| Cellular Assays | |||

| MTT Assay | To assess cell viability and metabolic activity. | Evaluating the anticancer effect of 3,4,5-trihydroxy-N-alkyl-benzamides. orientjchem.org | orientjchem.org |

| Flow Cytometry (Annexin V/PI) | To quantify apoptosis and necrosis. | Measuring apoptosis in colorectal cancer cells treated with an 8-methoxy-quinoline derivative. mdpi.com | mdpi.com |

| Flow Cytometry (Propidium Iodide) | To analyze cell cycle distribution. | Determining cell cycle arrest in HNSCC cells treated with niclosamide. nih.gov | nih.gov |

| Western Blotting | To detect and quantify specific proteins. | Measuring cytochrome c release and p53 expression in cells treated with an N-substituted benzamide. nih.gov | nih.gov |

| Luciferase Reporter Assay | To measure the activity of a specific signaling pathway. | Screening for inhibitors of the NF-κB pathway. nih.gov | nih.gov |

| Biochemical Assays | |||

| Kinase Inhibition Assay | To measure the inhibitory activity of a compound against a specific kinase. | Investigating the inhibition of AURKB by a 3-(6-aminopyridin-3-yl)benzamide derivative. nih.gov | nih.gov |

| Computational Methods | |||

| Molecular Docking | To predict the binding mode of a compound to a target protein. | Simulating the interaction of 4-[(quinolin-4-yl)amino]benzamide derivatives with viral RNA polymerase. semanticscholar.org | semanticscholar.org |

Preclinical Pharmacokinetic and Metabolic Profile of 3 Methoxy N Quinolin 8 Yl Benzamide Derivatives

In Vitro Metabolic Stability and Metabolite Identification in Hepatic Systems

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life and bioavailability. In vitro systems using hepatic preparations, such as liver microsomes and S9 fractions, are standardly employed to predict in vivo metabolism. For derivatives of N-(quinolin-8-yl)benzamide, these studies reveal a susceptibility to extensive Phase I and Phase II biotransformations.

Role of Cytochrome P450 (CYP) Isoenzymes in Phase I Biotransformations

For synthetic cannabinoid receptor agonists containing a quinolin-8-yl moiety, hydroxylation has been shown to be a significant metabolic pathway, mediated by CYP2C8, CYP2C9, CYP3A4, and CYP3A5. nih.gov This suggests that the quinoline (B57606) ring of 3-methoxy-N-(quinolin-8-yl)benzamide is likely a primary site for oxidative metabolism by multiple CYP isoenzymes.

Table 1: CYP Isoenzymes Implicated in the Metabolism of Structurally Related Quinoline Derivatives

| CYP Isoenzyme | Metabolic Reaction | Compound Class Reference |

|---|---|---|

| CYP3A4 | N-dealkylation, O-dealkylation, Hydroxylation | Quinoline Carboxamides nih.gov |

| CYP2D6 | Oxidative Metabolism, Demethylation | 8-Aminoquinolines nih.gov |

| CYP2C19 | Oxidative Metabolism | 8-Aminoquinolines nih.gov |

| CYP2C8 | Hydroxylation | Quinolin-8-yl Esters nih.gov |

| CYP2C9 | Hydroxylation | Quinolin-8-yl Esters nih.gov |

| MAO-A | Oxidative Deamination | 8-Aminoquinolines nih.gov |

Characterization of Ester Hydrolysis and N-Dealkylation Pathways

While this compound itself contains an amide bond, which is generally more stable than an ester bond, related research on derivatives with ester linkages provides valuable insight. For instance, compounds with a quinolin-8-yl ester head group undergo rapid ester hydrolysis, a reaction catalyzed by carboxylesterases (hCES), particularly hCES1 isoforms. nih.govljmu.ac.uk

N-Dealkylation is another crucial Phase I metabolic pathway for quinoline derivatives. nih.gov For benzamide-based SIRT2 inhibitors, N-demethylation was identified as a significant route of metabolism, which in some cases led to inactive metabolites and explained the low systemic exposure of the parent compound. nih.gov This indicates that substituents on the amide nitrogen are potential sites for metabolic breakdown.

Identification of Phase II Metabolic Processes (e.g., Glucuronidation)

Following Phase I reactions, which introduce or expose functional groups, drug molecules often undergo Phase II conjugation to increase their water solubility and facilitate excretion. Glucuronidation is a common Phase II pathway. For quinolin-8-yl ester derivatives, glucuronides of the ester hydrolysis products have been identified as major metabolites in in vitro systems. nih.gov This suggests that hydroxylated metabolites of this compound, formed during Phase I, are likely substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of glucuronide conjugates.

Preclinical In Vivo Pharmacokinetic Assessment in Animal Models

In vivo studies in animal models such as mice, rats, and dogs are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by a whole organism.

Evaluation of Absorption, Distribution, and Elimination Characteristics

Pharmacokinetic studies of various benzamide (B126) derivatives in animal models reveal diverse profiles. For the benzamide drug clebopride (B1669163), a high apparent volume of distribution was observed in both rats and dogs, indicating extensive distribution into tissues. nih.gov However, it was also subject to significant first-pass metabolism in the rat, leading to low systemic concentrations after oral administration. nih.gov

Conversely, studies on a series of quinoline 3-carboxamide derivatives in mice showed low clearance and high exposure of the parent compounds, which correlated well with their in vitro metabolic stability data. nih.gov For another complex benzamide derivative, IN-1130, oral administration resulted in ready distribution to the liver, kidneys, and lungs. nih.gov These findings suggest that N-(quinolin-8-yl)benzamide derivatives likely distribute well into tissues, but their oral bioavailability can be highly variable and species-dependent, often influenced by the extent of first-pass metabolism.

Determination of Systemic Exposure and Half-Life

The systemic exposure and elimination half-life are critical pharmacokinetic parameters. Data from related benzamide compounds show significant inter-species variability. For example, the plasma half-life of the ALK5 inhibitor IN-1130 varied considerably across species after oral administration. nih.gov Similarly, its oral bioavailability ranged from approximately 9% in mice to 85% in dogs, highlighting the challenges in extrapolating pharmacokinetic data from animal models to humans. nih.gov The benzamide clebopride also exhibited dose-dependent kinetics in rats, suggesting saturation of metabolic processes at higher doses. nih.gov

Table 2: In Vivo Pharmacokinetic Parameters of the Benzamide Derivative IN-1130 in Different Animal Models

| Animal Model | Plasma Half-Life (t½) | Oral Bioavailability (%) |

|---|---|---|

| Mice | 62.6 min | 8.95% |

| Rats | 156.1 ± 19.3 min | 11.4% |

| Dogs | 76.6 ± 10.6 min | 84.9% |

| Monkeys | 159.9 ± 59.9 min | 34.4% |

Data sourced from a study on IN-1130, a structurally distinct benzamide derivative, presented for illustrative purposes of species variability. nih.gov

Correlation between In Vitro Metabolic Data and In Vivo Pharmacokinetics

The predictive power of in vitro metabolic studies in forecasting the in vivo pharmacokinetic behavior of quinoline benzamide derivatives is a cornerstone of preclinical development. Studies on analogous compounds, such as quinoline-3-carboxamide (B1254982) derivatives, have demonstrated a strong correlation between metabolic data generated in liver microsomes and the pharmacokinetic profiles observed in animal models. nih.govlu.se

For a series of quinoline 3-carboxamide derivatives, in vitro investigations using liver microsomes from various species indicated that the compounds were metabolized by cytochrome P450 (CYP450) enzymes. nih.gov The microsomal clearance for these compounds was generally found to be low. nih.gov This low in vitro clearance was predictive of the in vivo situation, where pharmacokinetic studies in mice revealed correspondingly low clearance and, consequently, high systemic exposure of the parent compounds. nih.govlu.se This correlation underscores the utility of in vitro systems in the early assessment of the pharmacokinetic potential of this class of molecules.

The consistency between the in vitro findings and the in vivo observations suggests that the therapeutic effects of these related compounds are likely attributable to the parent drug rather than the formation of potentially active metabolites. nih.govlu.se

Table 1: In Vitro vs. In Vivo Clearance Correlation for Quinoline Carboxamide Derivatives

| Compound Type | In Vitro System | In Vitro Finding | In Vivo Model | In Vivo Outcome | Correlation |

| Quinoline 3-Carboxamide Derivatives | Liver Microsomes | Low Microsomal Clearance | Mouse | Low Systemic Clearance, High Exposure | Strong |

Influence of Chemical Structure on Metabolic Fate and Pathway Divergence

The chemical structure of this compound derivatives plays a pivotal role in determining their metabolic fate and the divergence of biotransformation pathways. Key structural motifs, such as the quinoline ring and the benzamide linkage, are susceptible to various enzymatic modifications.

The quinoline moiety itself is a substrate for several metabolic enzymes. For instance, quinolines can be readily metabolized by aldehyde oxidase (AOX), particularly at the C2 position. pnas.org The susceptibility to AOX-mediated metabolism is influenced by the electronic properties of the quinoline ring, which can be modulated by the presence and nature of various substituents. pnas.org

In the broader class of quinoline 3-carboxamide derivatives, structural modifications have been shown to impact metabolic clearance. While substituents on the quinoline ring itself appeared to have a limited effect on microsomal clearance, alterations to the carboxamide portion of the molecule produced more significant changes. nih.gov Specifically, the replacement of a methyl group with an ethyl group at the carboxamide position led to an enhanced clearance. nih.gov This suggests that even minor structural changes can alter the interaction of these compounds with metabolic enzymes, thereby influencing their rate of elimination.

The metabolism of these derivatives typically proceeds through hydroxylation and dealkylation, with quantitative differences observed between species and in response to different substituents. nih.gov The benzamide portion of the molecule can also be a site of metabolic activity, although aromatic amides generally exhibit greater stability towards hydrolysis compared to their aliphatic counterparts due to resonance effects. pnas.org

Table 2: Influence of Structural Modifications on the Metabolism of Quinoline Derivatives

| Structural Moiety | Modification | Metabolic Enzyme/Pathway | Observed Effect |

| Quinoline Ring | General | Aldehyde Oxidase (AOX) | Potential for oxidation, particularly at C2. pnas.org |

| Carboxamide Side Chain | Substitution of methyl with ethyl | Cytochrome P450 (CYP450) | Enhanced metabolic clearance. nih.gov |

| General Metabolism | - | Hydroxylation, Dealkylation | Common metabolic pathways observed across species. nih.gov |

Computational Chemistry and Molecular Modeling in the Study of 3 Methoxy N Quinolin 8 Yl Benzamide

Quantum Chemical Studies (e.g., Density Functional Theory - DFT)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. DFT methods provide a balance between accuracy and computational cost, making them a popular choice for the analysis of medium-sized organic molecules like 3-methoxy-N-(quinolin-8-yl)benzamide.

Analysis of Electronic Properties (HOMO, LUMO, Molecular Electrostatic Potential)

The electronic properties of a molecule are pivotal in determining its reactivity and interaction with other chemical species. Key descriptors derived from DFT calculations include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. Conversely, the LUMO is the innermost empty orbital and relates to the molecule's electron-accepting ability. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity, while a smaller gap indicates a more reactive species.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It helps in identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, including hydrogen bonding and potential binding sites for receptors. In a typical MEP map, regions of negative potential (usually colored in shades of red) are susceptible to electrophilic attack, while areas of positive potential (colored in shades of blue) are prone to nucleophilic attack.

| Property | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.8 eV | Indicates the energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Reflects the chemical reactivity and kinetic stability of the molecule. |

| Dipole Moment | 3.2 Debye | Measures the overall polarity of the molecule. |

Optimization of Molecular Geometry and Conformational Analysis

Before electronic properties can be accurately calculated, the molecule's three-dimensional structure must be optimized to find its most stable energetic conformation. DFT methods are employed to perform geometry optimization, which systematically adjusts the bond lengths, bond angles, and dihedral angles to locate a minimum on the potential energy surface.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has several rotatable bonds, multiple low-energy conformations may exist. Computational methods can identify these conformers and calculate their relative energies, providing insight into the molecule's flexibility and the shapes it is likely to adopt in different environments. This information is critical for understanding how the molecule might fit into a biological receptor's binding site.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). This method is instrumental in drug discovery for predicting the binding affinity and mode of a potential drug candidate.

Prediction of Optimal Binding Modes and Relative Affinities

Molecular docking algorithms explore a vast number of possible binding poses of the ligand within the receptor's active site and use a scoring function to estimate the binding affinity for each pose. The output of a docking simulation is typically a set of ranked binding modes, with the top-ranked pose representing the most likely binding orientation. The scoring functions provide a numerical value, often expressed as a binding energy (e.g., in kcal/mol), which allows for the comparison of the binding affinities of different ligands to the same target.

While no specific docking studies for this compound were identified, the table below provides an illustrative example of docking results for a hypothetical ligand against a protein target.

| Parameter | Illustrative Value | Description |

| Binding Energy | -8.5 kcal/mol | The estimated free energy of binding between the ligand and the protein. |

| Inhibition Constant (Ki) | 1.2 µM | A calculated value representing the concentration of ligand required to inhibit the protein's activity by 50%. |

| Interacting Residues | TYR 82, LYS 115, ASP 129 | Amino acid residues in the protein's active site that form key interactions with the ligand. |

Characterization of Key Ligand-Protein/Enzyme Interactions

Beyond predicting the binding pose and affinity, molecular docking provides detailed information about the non-covalent interactions that stabilize the ligand-receptor complex. These interactions are crucial for the specificity and strength of binding. Common interactions identified through docking analysis include:

Hydrogen bonds: Formed between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom.

Hydrophobic interactions: Occur between nonpolar regions of the ligand and the protein, driven by the tendency of nonpolar surfaces to avoid contact with water.

Van der Waals forces: Weak, short-range electrostatic attractive forces between uncharged molecules.

Pi-pi stacking: Attractive, noncovalent interactions between aromatic rings.

Understanding these key interactions can guide the rational design of more potent and selective inhibitors by modifying the ligand's structure to enhance favorable interactions or eliminate unfavorable ones.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static picture of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the study of the flexibility of both the ligand and the protein and the stability of their complex in a simulated physiological environment (typically including water and ions).

An MD simulation can reveal important information that is not accessible from a static docking pose, such as:

The stability of the predicted binding mode over time.

Conformational changes in the protein upon ligand binding.

The role of water molecules in mediating ligand-protein interactions.

The calculation of binding free energies with higher accuracy through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

By simulating the dynamic behavior of the this compound-protein complex, researchers can gain a more realistic and comprehensive understanding of the binding event, which is invaluable for the development of effective therapeutic agents.

Investigation of Ligand-Target Complex Stability and Flexibility

Molecular dynamics (MD) simulations are a primary method for investigating the stability of a ligand-target complex and the flexibility of both the protein and the ligand over time. mdpi.com This technique provides a dynamic view of the interactions that hold a ligand in the binding pocket of its target protein.

The process begins with the docked structure of this compound bound to its biological target. This complex is then placed in a simulated physiological environment, including water molecules and ions, and subjected to calculations that model the movements of its atoms over a set period, typically nanoseconds. mdpi.com

Key metrics are analyzed to determine the stability of the complex:

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues of the protein. This analysis reveals which parts of the protein are flexible and which are rigid. High RMSF values in loops or distal regions are common, but significant fluctuations in the binding site residues could indicate instability in the ligand's binding mode.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between this compound and the target protein is monitored throughout the simulation. Stable hydrogen bonds are a key indicator of a strong and lasting interaction.

These simulations can reveal whether this compound forms a stable and durable complex with its target, a critical characteristic for a potential drug.

Evaluation of Solvent Accessible Surface Area and Hydrophobic Interactions

The Solvent Accessible Surface Area (SASA) is a measure of the surface area of a molecule that is accessible to a solvent. frontiersin.org In drug design, analyzing changes in SASA upon ligand binding provides insight into the nature of the interaction. When this compound binds to its target, parts of its surface and parts of the target's binding pocket become buried and inaccessible to the solvent.

The evaluation of SASA is particularly important for understanding the role of hydrophobic interactions in complex formation. Hydrophobic interactions are a major driving force for ligand binding, where nonpolar parts of the ligand and the protein associate to minimize their contact with water.

Analysis of Hydrophobic and Hydrophilic Surfaces:

Calculation of SASA: The SASA is calculated for the unbound ligand and protein and then for the bound complex. The difference reveals the buried surface area (BSA).

Characterizing the Buried Surface: The BSA is further analyzed to determine the proportion of hydrophobic (nonpolar) and hydrophilic (polar) surface area. A large hydrophobic contribution to the BSA indicates that the binding is driven significantly by the hydrophobic effect.

For this compound, the methoxy (B1213986) group and the benzamide (B126) and quinoline (B57606) ring systems contribute to its hydrophobic character. Computational analysis would quantify how effectively these hydrophobic regions are shielded from water upon binding to a complementary hydrophobic pocket on the target protein, providing a measure of the binding affinity.

| Parameter | Description | Significance in Drug Design |

| Total SASA | The total surface area of a molecule accessible to a solvent. | Indicates the extent of a molecule's interaction with the surrounding solvent. |

| Hydrophobic SASA | The surface area contributed by nonpolar atoms (e.g., carbon). | A large hydrophobic SASA suggests a potential for strong hydrophobic interactions. |

| Hydrophilic SASA | The surface area contributed by polar atoms (e.g., oxygen, nitrogen). | A large hydrophilic SASA indicates a potential for hydrogen bonding with water or target residues. |

| Buried Surface Area (BSA) | The change in SASA when a ligand binds to a protein target. | Quantifies the size of the interaction interface; a larger BSA often correlates with higher affinity. |

Application of Structure-Based Virtual Screening in Lead Identification

Structure-based virtual screening (SBVS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a specific biological target. nih.govnih.gov This method relies on having a three-dimensional (3D) structure of the target protein, which can be obtained from experimental methods like X-ray crystallography or through computational modeling. nih.gov

The SBVS process involves several key steps:

Target and Library Preparation: The 3D structure of the target protein is prepared by adding hydrogen atoms, assigning charges, and defining the binding site or pocket. A large digital library of compounds is also prepared, with 3D conformations generated for each molecule. nih.gov

Molecular Docking: A docking program systematically places each compound from the library into the defined binding site of the target. The program samples a wide range of orientations and conformations of the compound to find the most favorable binding pose. idrblab.org

Scoring and Ranking: A scoring function is used to estimate the binding affinity for each pose. This score is typically based on factors like electrostatic interactions, hydrogen bonds, and hydrophobic contacts. Compounds are then ranked based on their scores. nih.gov

Hit Selection: The top-ranked compounds are selected as "hits" for further investigation. These hits represent the molecules from the library with the highest predicted affinity for the target. nih.gov

A compound like this compound could be identified as a hit through an SBVS campaign targeting a specific protein. Its chemical features—a hydrogen bond acceptor/donor amide linkage, aromatic rings for pi-stacking, and a quinoline nitrogen for potential interactions—make it the type of molecule that docking algorithms can effectively evaluate and score. The success of SBVS lies in its ability to narrow down vast chemical libraries to a manageable number of promising candidates for experimental testing, thereby accelerating the initial stages of drug discovery. nih.govnih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

While binding to a target is essential, a compound must also possess favorable pharmacokinetic properties to be a successful drug. These properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion), determine how the drug is processed by the body. nih.govnih.gov In silico tools are widely used to predict the ADME profile of a compound like this compound early in the discovery process.

These predictions are often based on established models and rules derived from large datasets of known drugs. Key ADME parameters evaluated computationally include:

| ADME Parameter | Description | Significance for this compound |

| Absorption | Prediction of oral bioavailability and human intestinal absorption (HIA). Often guided by Lipinski's "Rule of Five" (e.g., molecular weight < 500, LogP < 5). | Determines if the compound can be effectively absorbed into the bloodstream after oral administration. |

| Distribution | Prediction of properties like blood-brain barrier (BBB) penetration and plasma protein binding (PPB). | Indicates whether the compound can reach its intended target in the body and how much will be freely available in circulation. |

| Metabolism | Identification of likely sites of metabolism by cytochrome P450 (CYP) enzymes. | Predicts the metabolic stability of the compound and potential drug-drug interactions. The methoxy group could be a potential site of metabolism. |

| Excretion | Prediction of how the compound and its metabolites are eliminated from the body. | Relates to the compound's half-life and potential for accumulation. |

| Toxicity | Prediction of potential toxicities, such as cardiotoxicity (hERG inhibition) or mutagenicity (AMES test). | Helps to flag potential safety issues early, allowing for chemical modifications to mitigate risks. |

By calculating these properties, researchers can assess the drug-likeness of this compound. If any predicted properties are suboptimal (e.g., poor absorption or predicted toxicity), medicinal chemists can use this information to guide the design of new analogues with an improved ADME profile. nih.gov

Medicinal Chemistry and Lead Optimization Strategies for 3 Methoxy N Quinolin 8 Yl Benzamide Analogues

Rational Design Principles for the Development of Novel Analogues

The rational design of novel analogues based on the N-(quinolin-8-yl)benzamide scaffold is frequently anchored in established pharmacophore models of known inhibitors. A common strategy involves using a known inhibitor's structure as a template and systematically modifying its constituent parts—typically a zinc-binding group (ZBG), a linker, and a "cap" group—to improve interactions with the target enzyme.

In the context of developing HDAC inhibitors, for instance, the design process often starts with the structure of a known agent like Vorinostat (SAHA). nih.govresearchgate.net The core concept is to replace or modify components of the established inhibitor with new moieties to explore novel chemical space and improve target engagement. For this class of compounds, the quinoline (B57606) ring often serves as the cap group, which interacts with residues at the rim of the enzyme's active site tunnel. The benzamide (B126) portion can be part of the linker or cap, while a hydroxamic acid or other suitable functional group acts as the ZBG to chelate the zinc ion in the catalytic site. nih.govunipi.it

Design principles for these analogues focus on several key areas:

Cap Group Modification: The quinoline ring itself is a primary target for modification. Introducing substituents at various positions (e.g., the 8-position) can enhance potency and modulate selectivity by forming additional interactions with surface-level amino acid residues of the target protein. nih.govresearchgate.net

Linker Optimization: The length and rigidity of the linker connecting the quinoline cap to the ZBG are critical. Altering the linker can optimize the compound's geometry, ensuring the ZBG is perfectly positioned to coordinate with the active site zinc ion.

Zinc-Binding Group (ZBG) Selection: While hydroxamic acids are common, concerns about their potential liabilities have driven the exploration of alternative ZBGs. The benzamide moiety itself, particularly in certain orientations and electronic contexts, can serve as a ZBG, offering a different chelation profile and potentially improved selectivity and pharmacokinetic properties. nih.gov

This molecular modification approach allows for the systematic investigation of structure-activity relationships (SAR), providing valuable insights into the key structural features required for potent and selective inhibition. mdpi.com

Hit-to-Lead and Lead Optimization Campaigns

Once initial "hit" compounds are identified, often through high-throughput screening or rational design, they undergo rigorous hit-to-lead and lead optimization campaigns to evolve them into viable drug candidates. This iterative process involves cycles of chemical synthesis and biological evaluation to refine the molecule's properties.

A successful campaign begins with a hit compound that demonstrates desired biological activity, even if it is weak and possesses poor drug-like characteristics. The primary goals of the subsequent optimization phases are to systematically address these deficiencies.

Key Stages in Optimization: